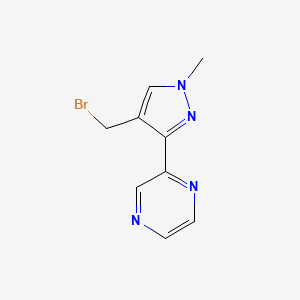

2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry: c-Met Inhibition

This compound has been studied for its potential as a c-Met inhibitor . The c-Met protein kinase is involved in various cellular processes, including proliferation, survival, and metastasis in cancer cells. Inhibitors targeting c-Met can be used in the treatment of cancers where this pathway is dysregulated .

Neuropharmacology: GABA A Modulation

In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators . These modulators can influence GABAergic neurotransmission and are of interest for the development of therapeutics for neurological disorders such as epilepsy, anxiety, and insomnia.

Polymer Science: Solar Cell Applications

The structural units of this compound have been incorporated into polymers for solar cells . These polymers can be used in the active layer of organic photovoltaics, contributing to the efficiency and stability of solar cells.

Enzyme Inhibition: BACE-1 Inhibition

Another significant application is in enzyme inhibition, specifically β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease. Inhibitors of BACE-1 are thus valuable for Alzheimer’s research and potential treatment strategies.

Fluorescent Probes

The compound’s derivatives can serve as fluorescent probes . These probes can be used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells or tissues.

Synthetic Routes for Heterocyclic Compounds

The compound is also important in synthetic chemistry, providing routes to synthesize fused heterocycles . These heterocycles are crucial in the development of new pharmaceuticals and materials with unique properties.

Antimicrobial and Antifungal Activities

Pyrrolopyrazine derivatives, which include the core structure of the compound , have exhibited antimicrobial and antifungal activities . These properties make them candidates for developing new antibiotics and antifungal agents.

Kinase Inhibitory Activities

Lastly, these derivatives have been shown to possess kinase inhibitory activities . Kinases are enzymes that play a role in signal transduction and are targets for drug development in diseases like cancer and inflammatory conditions.

Mécanisme D'action

Target of Action

The targets of a compound depend on its structure and properties. For example, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, which could suggest that this compound might interact with aromatic residues in proteins or nucleic acids .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if the compound targets a protein, it might inhibit or enhance the protein’s activity. The bromomethyl group could potentially undergo a reaction with a nucleophilic group in the target molecule .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways might be affected. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties are influenced by factors such as the compound’s size, polarity, and stability. For example, bromomethyl groups can increase a compound’s reactivity, which might affect its metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .

Propriétés

IUPAC Name |

2-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-14-6-7(4-10)9(13-14)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYNJXBRCBFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | |

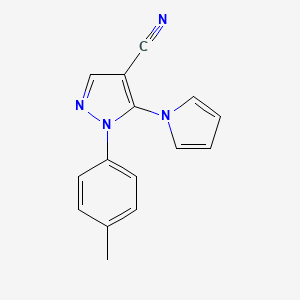

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)

![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)